2-Benzyl-4-methylthiazole
Overview
Description
2-Benzyl-4-methylthiazole is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-methylthiazole typically involves the reaction of benzyl halides with thioamides under specific conditions. One common method includes the use of benzyl bromide and 4-methylthioamide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are also integrated to streamline the process and ensure consistency .
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-4-methylthiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of thiazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or nucleophiles (e.g., amines) being used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles in polar solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazoles depending on the reagents used.
Scientific Research Applications
2-Benzyl-4-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activities, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of dyes, biocides, and as a flavoring agent in the food industry
Mechanism of Action
The mechanism of action of 2-Benzyl-4-methylthiazole involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
2-Benzyl-4-methylthiazole can be compared with other thiazole derivatives such as:
4-Methylthiazole: Known for its role in flavor and fragrance industries.
2-Aminothiazole: Used in the synthesis of pharmaceuticals and agrochemicals.
Thiazole: A parent compound with diverse biological activities.
Uniqueness: this compound stands out due to its specific benzyl and methyl substitutions, which confer unique chemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Biological Activity
2-Benzyl-4-methylthiazole is a heterocyclic organic compound characterized by a thiazole ring, which consists of both sulfur and nitrogen atoms. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by research findings and case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a benzyl group attached to the thiazole ring, which enhances its reactivity and biological activity.
Synthesis
The synthesis typically involves the reaction of benzyl halides with thioamides under basic conditions. A common synthetic route includes:
- Reagents : Benzyl bromide and 4-methylthioamide.
- Conditions : The reaction is conducted in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
This method is scalable for industrial production, often utilizing continuous flow reactors to enhance yield and purity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. A study highlighted its potential as an antibacterial agent against Gram-positive bacteria, showcasing low minimum inhibitory concentrations (MICs) compared to standard antibiotics .
Antifungal Activity
In addition to its antibacterial effects, this compound has shown promising antifungal properties. It was evaluated for activity against common fungal pathogens, including Candida species. The compound demonstrated significant antifungal activity with potential applications in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been a focus of several studies. It has been shown to induce apoptosis in cancer cells through various mechanisms. For instance, one study reported that the compound activates caspase pathways, leading to programmed cell death in human cancer cell lines .
Case Study: Apoptosis Induction
A specific study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in:
- Increased levels of pro-apoptotic proteins.
- Decreased levels of anti-apoptotic proteins.
- Morphological changes consistent with apoptosis.
These findings suggest its potential as a therapeutic agent in cancer treatment.
The mechanism of action involves interaction with various molecular targets. The compound may inhibit key enzymes involved in cellular processes, leading to disruption of cancer cell proliferation and survival. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects on tumor cells.
Research Findings Summary
Properties
IUPAC Name |
2-benzyl-4-methyl-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c1-9-8-13-11(12-9)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSCSFCHAKAHDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001299563 | |
Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7210-74-4 | |
Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7210-74-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyl-2-(phenylmethyl)thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001299563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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